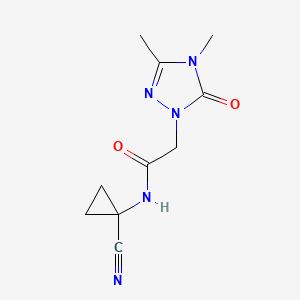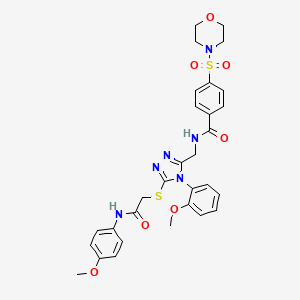
N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide, also known as CCT018159, is a small molecule inhibitor that has shown promising results in various scientific research studies. It is a potent inhibitor of the protein kinase PDK1, which plays a critical role in regulating cell growth and survival. In
Wirkmechanismus
N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide exerts its effects by inhibiting the protein kinase PDK1, which is a key regulator of the PI3K/Akt/mTOR signaling pathway. This pathway plays a critical role in regulating cell growth, survival, and metabolism. By inhibiting PDK1, N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide blocks the activation of Akt and mTOR, which leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and improvement of glucose metabolism and insulin sensitivity. It has also been shown to protect neurons from oxidative stress and prevent cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide is its potency and specificity for PDK1 inhibition. It has been shown to be effective in various scientific research applications and has the potential to be developed into a therapeutic agent. However, one of the limitations of N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide is its low solubility, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the scientific research of N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide. One area of interest is the development of more potent and selective PDK1 inhibitors. Another area of interest is the investigation of the potential therapeutic applications of N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide in various diseases, including cancer, neurodegenerative diseases, and diabetes. Finally, the development of more efficient synthesis methods for N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide could help to overcome its low solubility and make it more accessible for lab experiments.
Synthesemethoden
The synthesis of N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide is a multistep process that involves the use of various chemical reagents and techniques. The first step involves the reaction of 1-cyanocyclopropane carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 3,4-dimethyl-5-oxo-1,2,4-triazole to form the key intermediate, which is then treated with N,N-dimethylacetamide to yield N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide has been extensively studied in various scientific research applications, including cancer research, neurodegenerative diseases, and diabetes. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy drugs. In neurodegenerative diseases, N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide has been shown to protect neurons from oxidative stress and prevent cell death. In diabetes, N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide has been shown to improve glucose metabolism and insulin sensitivity.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-7-13-15(9(17)14(7)2)5-8(16)12-10(6-11)3-4-10/h3-5H2,1-2H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHMEZJSJUZHHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C)CC(=O)NC2(CC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-3-carboxamide](/img/structure/B2822522.png)
![Benzo[d]thiazol-2-yl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2822525.png)


![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2822529.png)
![2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B2822530.png)
![3-{3-[(Dimethylamino)sulfonyl]phenyl}-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2822531.png)
![5-{[(3-chloro-4-methoxyphenyl)(cyano)amino]methyl}-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B2822532.png)
![Methyl 3-{[(3-chloroanilino)carbonyl]amino}-3-(3-fluorophenyl)propanoate](/img/structure/B2822537.png)
![3-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2822538.png)


